Home > Products > Screening Compounds P104480 > 3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide
3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide - 1797082-64-4

3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

Catalog Number: EVT-2819558
CAS Number: 1797082-64-4
Molecular Formula: C14H15ClN4O
Molecular Weight: 290.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Osimertinib Mesylate

    Compound Description: Osimertinib mesylate is an antineoplastic agent used in the treatment of non-small cell lung cancer (NSCLC) []. It functions as a third-generation EGFR tyrosine kinase inhibitor.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

    Compound Description: Compound 7w is a potent glycine transporter 1 (GlyT1) inhibitor []. It exhibits promising pharmacological properties for treating schizophrenia in rodent models.

Imatinib

    Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used in the treatment of leukemia []. It specifically targets the BCR-ABL tyrosine kinase, which is abnormally activated in chronic myelogenous leukemia.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b)

    Compound Description: Compound (S)-17b is a potent and selective Class I histone deacetylase (HDAC) inhibitor []. It shows promising anticancer activity in preclinical models, particularly against myelodysplastic syndrome.

4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide

    Compound Description: This compound is a newly synthesized pyrimidine derivative characterized by X-ray crystallography and spectroscopic methods []. Though its biological activity is not reported in the provided abstract, its structural features suggest potential for further investigation.

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

    Compound Description: This compound is a pyridazinone derivative characterized by X-ray crystallography []. The study focuses on understanding its crystal packing interactions, and no biological activity is reported.

8-(1-{4-{(5-Chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

    Compound Description: This compound is a potent inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) []. It shows promise as a potential anticancer agent, particularly for non-small cell lung cancer (NSCLC).

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

    Compound Description: HNPC-A9229 is a novel pyrimidine-based fungicide with excellent activity against various fungal pathogens []. Notably, it demonstrates low toxicity in rats.

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride (AACBA; GSK314181A)

    Compound Description: AACBA is a potent and selective P2X7 receptor antagonist []. It demonstrates analgesic and anti-inflammatory effects in preclinical models.

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

    Compound Description: This compound is a benzimidazole derivative synthesized and characterized using various spectroscopic techniques []. Its biological activity is not reported.

4-Chloro-N-(2-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide (4b)

    Compound Description: Compound 4b is a potent COX-2 inhibitor with potential analgesic and anti-inflammatory properties []. It exhibits promising central nervous system (CNS) accessibility compared to celecoxib.

4-Chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide)

    Compound Description: Indapamide is a sulfonamide diuretic used to treat hypertension [, ]. It is often used in combination with other antihypertensive medications.

(Z)-N-(1-[2-{3-[(Dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives

    Compound Description: This series of compounds includes several (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives synthesized and evaluated for their antifungal activity [].

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

    Compound Description: This is another oxadiazole derivative characterized by X-ray crystallography []. While its biological activity isn't described, the structural information adds to the dataset of related compounds.

2-Chloro-N′-[4-(dimethylamino)benzylidene]-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetohydrazide

    Compound Description: This compound is a thiazole derivative characterized by X-ray crystallography, with a focus on its molecular conformation and crystal packing [].

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

    Compound Description: AN-024 is a pyrimidine derivative synthesized as an intermediate in the preparation of more complex pharmaceutical compounds [].

2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

    Compound Description: This compound is a potent HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor herbicide []. It is designed for use in transgenic crops that are resistant to HPPD inhibitors.

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

    Compound Description: YM-09151-2 is a potent neuroleptic agent, showing significantly higher activity than haloperidol and metoclopramide in preclinical models []. It exhibits a favorable profile with reduced extrapyramidal side effects.

4-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamide Derivatives

    Compound Description: This series includes several 4-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamide derivatives investigated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) [].

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, hydrochloride (SSR126768A)

    Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist []. It shows potential as a tocolytic agent for managing preterm labor.

N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide Derivatives

    Compound Description: This group includes a series of N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide derivatives synthesized as intermediates in the preparation of imatinib []. These intermediates highlight the synthetic steps and structural variations involved in preparing complex drug molecules.

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide Salts

    Compound Description: This entry encompasses various salt forms (hydrochloride, sulfate, mesylate, etc.) of the parent compound 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide [, , , ]. This emphasizes the pharmaceutical importance of developing different salt forms to optimize drug properties like solubility and bioavailability.

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

    Compound Description: This compound is a potent tyrosine kinase inhibitor, notably targeting the PDGF receptor [, , , ]. It shows therapeutic potential for various diseases, including cancers and those mediated by angiotensin II.

Methyl {4(2)-[(dimethylamino)(oxo)acetyl]phenyl}-carbamate and N-[4(2)-(2-Bromo-2-chloroacetyl)phenyl]-carbamates

    Compound Description: These compounds are acetophenone derivatives synthesized from methyl-N-phenylcarbamate []. While their biological activities are not reported, the presence of reactive groups suggests potential for further synthetic elaboration.

N-Hydroxy-4-{2-[3-(N,N-dimethylaminomethyl)benzofuran-2-yl carbonylamino]ethoxy}benzamide

    Compound Description: This compound is a benzofuran derivative proposed for use in a novel drug administration scheme for cancer treatment []. The scheme involves administering the compound for four consecutive days followed by a three-day break, aiming to enhance therapeutic efficacy.

(E)-3-[2-Bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

    Compound Description: This group includes a series of (E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide derivatives investigated for their anticancer activity [].

5-Bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

    Compound Description: Compounds 5f and 5o are pyrimidine derivatives found to exhibit potent antifungal activity []. Notably, they demonstrate superior activity compared to the commercial fungicide Pyrimethanil against specific fungal strains.

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide (SPIII-5H) and its Derivatives

    Compound Description: SPIII-5H and its derivatives are a class of compounds demonstrating anti-influenza virus activity []. They exhibit similar potency to ribavirin in inhibiting viral replication.

6-Chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide Derivatives

    Compound Description: This series comprises 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonist activity [].

(4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amine Derivatives

    Compound Description: These are a series of (4-(benzo[b]thiophen-2-yl)pyrimidin-2-yl)amine derivatives designed and synthesized as IKK-beta inhibitors []. They hold potential for treating cancer and inflammatory diseases.

    Compound Description: VNO and VHA are two oxidative degradation impurities of venetoclax, a BCL-2 inhibitor used in cancer treatment []. These impurities were identified and characterized using various analytical techniques.

Properties

CAS Number

1797082-64-4

Product Name

3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

IUPAC Name

3-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzamide

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75

InChI

InChI=1S/C14H15ClN4O/c1-19(2)14-16-7-6-12(18-14)9-17-13(20)10-4-3-5-11(15)8-10/h3-8H,9H2,1-2H3,(H,17,20)

InChI Key

RWSZTYKGZMWFEH-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC(=CC=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.